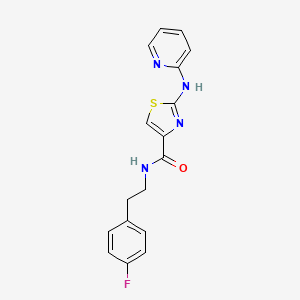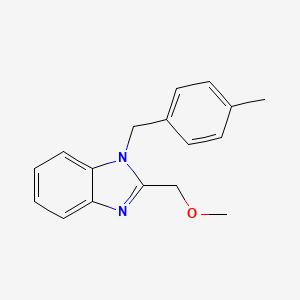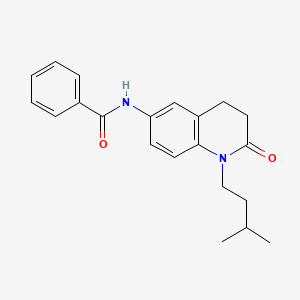![molecular formula C22H19ClN2O4 B2778135 5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide CAS No. 1005294-13-2](/img/structure/B2778135.png)
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H19ClN2O4 and its molecular weight is 410.85. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Novel Synthetic Approaches
The development of new synthetic methods for benzamide derivatives and related compounds has been a significant area of research. For instance, the synthesis of bis-benzoquinoline derivatives through iodine-catalyzed ring-opening of furan demonstrates innovative approaches to creating structurally complex molecules from simpler precursors. This method yields a series of 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives in moderate yields, showcasing the potential for synthesizing a broad range of structurally related compounds for various applications (Chen et al., 2013).
Structural Elucidation
Studies on the absolute configuration of similar compounds, like 5-chloro-2-methoxy-N-phenylbenzamide derivatives, reveal insights into their structural characteristics. The structural information obtained from proton and carbon-13 NMR spectrometry, along with X-ray single crystal diffraction, provides a deeper understanding of these molecules' 3D configurations. Such detailed structural analyses are crucial for the potential medicinal applications of these compounds, reflecting their interactions with biological molecules (Galal et al., 2018).
Biological Evaluations
Anticancer and Antiangiogenic Activities
The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have shown promising in vitro and in vivo anticancer and antiangiogenic activities. Compounds with specific structural features, such as the presence of a methoxycarbonyl group combined with a methoxy group on the benzene portion, exhibited significant antiproliferative activity against cancer cells. One compound, in particular, demonstrated potent vascular disrupting properties and antitumor activity in a murine model, highlighting the therapeutic potential of these derivatives (Romagnoli et al., 2015).
Cytotoxic Activities
The synthesis and evaluation of isatin derivatives, including structures related to 5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide, have been conducted to assess their cytotoxic activities against various cancer cell lines. Such studies contribute to the ongoing search for new anticancer agents, with some derivatives showing significant in vitro cytotoxic activities, underscoring the importance of structural modifications for enhancing biological activity (Reddy et al., 2013).
Mécanisme D'action
Target of Action
It’s worth noting that many indole derivatives have been found to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Mode of Action
Indole derivatives often interact with their targets through a variety of mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways, often exerting their effects through the modulation of enzyme activity or the alteration of signal transduction pathways .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-9-7-15(23)12-17(19)21(26)24-16-8-6-14-4-2-10-25(18(14)13-16)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIDLGZMIFHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2778052.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2778053.png)

![3-Ethyl 6-methyl 4-[(3-methoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B2778056.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2778064.png)


![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2778067.png)



![4-methyl-N-[2-[2-[(4-methylphenyl)sulfonylamino]ethyl-propan-2-ylamino]ethyl]benzenesulfonamide](/img/structure/B2778075.png)